Sodium trifluoroacetate-13C2

Metabolic Flux Analysis 13C NMR Spectroscopy Biosynthetic Pathway Elucidation

Choose Sodium trifluoro(1,2-13C2)acetate (CAS 1794767-05-7) when your metabolic flux analysis or isotope dilution MS assay demands unambiguous quantification. Unlike unlabeled or singly-labeled analogs, its dual 13C labeling delivers a definitive +2 Da mass shift and a unique 13C-13C coupling signature, eliminating endogenous interference and confirming intact two-carbon transfer for regulatory-grade precision. Procure now to safeguard data fidelity.

Molecular Formula C2F3NaO2
Molecular Weight 137.990 g/mol
Cat. No. B586808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium trifluoroacetate-13C2
SynonymsTrifluoroacetic Acid-13C2 Sodium Salt;  Sodium Trifluoromethanecarboxylate-13C2;  Sodium Trifluoroacetic Acid Salt-13C2
Molecular FormulaC2F3NaO2
Molecular Weight137.990 g/mol
Structural Identifiers
InChIInChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1/i1+1,2+1;
InChIKeyUYCAUPASBSROMS-AWQJXPNKSA-M
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium trifluoro(1,2-13C2)acetate: Key Properties for 13C-MFA and Quantitative NMR Procurement


Sodium trifluoro(1,2-13C2)acetate (CAS 1794767-05-7) is a stable isotope-labeled compound belonging to the class of fluorinated carboxylate salts, specifically a doubly 13C-enriched derivative of sodium trifluoroacetate (NaTFA) . It is characterized by the substitution of both carbon atoms in the trifluoroacetate anion with the NMR-active 13C isotope, resulting in a monoisotopic mass shift of +2 Da compared to the unlabeled compound (m/z 137.9815 vs. 135.975 for unlabeled NaTFA) and a molecular formula of 13C2F3O2Na [1]. This isotopic labeling, typically supplied at ≥99 atom % 13C enrichment and >95% chemical purity (HPLC), provides a unique, non-radioactive spectroscopic handle that is critical for tracing metabolic pathways and performing quantitative analysis without altering the compound's chemical behavior .

Why Sodium trifluoro(1,2-13C2)acetate Cannot Be Replaced by Unlabeled or Singly-Labeled Analogs in Quantitative Workflows


Substituting Sodium trifluoro(1,2-13C2)acetate with the unlabeled analog or a singly-labeled variant (e.g., sodium trifluoroacetate-1-13C) compromises analytical rigor and experimental interpretability in key applications. The dual 13C labeling provides a +2 Da mass shift that is essential for distinguishing the tracer from naturally occurring 13C isotopologues in complex biological matrices, thereby enabling accurate quantification via LC-MS or GC-MS without signal interference from endogenous compounds . Furthermore, in 13C NMR spectroscopy, the 13C-13C homonuclear spin-spin coupling (1JCC) exhibited by the 1,2-13C2-labeled compound provides a unique spectral signature that confirms intact transfer of the two-carbon unit in metabolic studies—an analytical feature absent in singly-labeled or unlabeled compounds [1][2]. Therefore, generic substitution directly undermines data fidelity and the ability to draw valid quantitative conclusions from tracer experiments.

Quantitative Differentiation of Sodium trifluoro(1,2-13C2)acetate vs. Analogs: Evidence for Scientific Selection


Dual 13C Labeling Provides Unique Homonuclear 13C-13C Coupling Pattern in NMR for Definitive Pathway Tracing

The 1,2-13C2 labeling in sodium trifluoro(1,2-13C2)acetate generates a characteristic homonuclear 13C-13C spin-spin coupling (1JCC) pattern that is absent in singly-labeled (e.g., sodium trifluoroacetate-1-13C) or unlabeled analogs. In in vivo rat brain studies, infusion of [1,2-13C2]acetate resulted in clear 13C-13C coupling satellites for the C-4 and C-5 resonances of glutamate and glutamine, providing direct evidence of intact incorporation of the two-carbon acetate unit into the tricarboxylic acid (TCA) cycle via glial metabolism [1]. This coupling pattern enables unambiguous distinction between direct incorporation of the tracer and indirect labeling through metabolic scrambling, a level of resolution unattainable with singly-labeled 13C tracers [1][2].

Metabolic Flux Analysis 13C NMR Spectroscopy Biosynthetic Pathway Elucidation

Mass Shift of +2 Da Enables Unambiguous Isotopologue Discrimination in LC-MS and GC-MS Analyses

The dual 13C substitution in sodium trifluoro(1,2-13C2)acetate results in a monoisotopic mass of 137.9815 Da, which is +2.006 Da greater than the unlabeled compound (135.975 Da) [1]. This mass shift is sufficient to separate the labeled isotopologue from the M+1 natural abundance 13C peak (which would appear at +1 Da) of the unlabeled compound in low-resolution mass spectrometry, thereby eliminating interference from endogenous background signals in complex biological matrices . In contrast, a singly-labeled analog (e.g., sodium trifluoroacetate-1-13C) exhibits only a +1 Da shift (m/z 136.978), which co-elutes and overlaps with the natural abundance M+1 peak of unlabeled trifluoroacetate, compromising accurate quantification .

Quantitative LC-MS GC-MS Internal Standard Isotope Dilution

High Isotopic Enrichment (≥99 atom % 13C) Maximizes Signal-to-Noise Ratio in Quantitative NMR

Sodium trifluoro(1,2-13C2)acetate is commercially available with a typical isotopic enrichment of ≥99 atom % 13C, which is comparable to or exceeds the enrichment levels of many singly-labeled analogs [1]. In quantitative NMR (qNMR) applications where it serves as an internal standard, this high enrichment translates to a proportionally higher signal intensity per mole compared to a natural abundance compound (which has only ~1.1% 13C), thereby enabling more precise integration and lower limits of quantification . While a direct comparative study quantifying the exact S/N improvement factor for this specific compound is not available in the primary literature, the principle that doubling the number of labeled nuclei doubles the theoretical NMR signal intensity for a given concentration is well-established .

Quantitative NMR (qNMR) Internal Standard Purity Determination

Recommended Applications for Sodium trifluoro(1,2-13C2)acetate Based on Quantitative Differentiation


13C-Metabolic Flux Analysis (13C-MFA) in Mammalian Cell Systems

The dual 13C labeling of sodium trifluoro(1,2-13C2)acetate makes it an ideal tracer for 13C-MFA studies aimed at quantifying fluxes through central carbon metabolism, particularly in pathways involving acetyl-CoA utilization . As established in Section 3, the +2 Da mass shift enables unambiguous quantification of tracer incorporation via LC-MS, while the 13C-13C coupling pattern allows researchers to confirm intact transfer of the two-carbon unit in NMR-based flux studies [1]. This is especially valuable for investigating metabolic reprogramming in cancer cells or for optimizing bioproduction in engineered microbial strains.

Internal Standard for Quantitative LC-MS/MS of Trifluoroacetate and Related Analytes

In bioanalytical and environmental laboratories requiring precise quantification of trifluoroacetate (TFA) or its metabolites, sodium trifluoro(1,2-13C2)acetate serves as a superior internal standard. The +2 Da mass shift, as detailed in Section 3, provides clear chromatographic and mass spectrometric separation from the natural abundance M+1 isotopologue of the unlabeled analyte, thereby eliminating matrix interference and enabling accurate isotope dilution calculations . This is critical for compliance with regulatory guidelines in pharmaceutical development and environmental monitoring.

Quantitative 13C NMR Spectroscopy for Purity and Concentration Determination

For analytical laboratories employing qNMR for purity assessment or concentration determination of fluorinated compounds, sodium trifluoro(1,2-13C2)acetate offers a distinct advantage as an internal standard. Its high isotopic enrichment (≥99 atom % 13C) at both carbon positions, as discussed in Section 3, maximizes the 13C NMR signal intensity, thereby improving integration precision and lowering detection limits compared to using natural abundance or singly-labeled standards . This is particularly beneficial when working with limited sample quantities or in high-throughput screening environments.

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